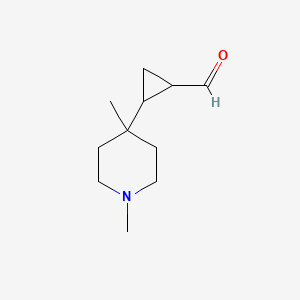

2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde

Description

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

2-(1,4-dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C11H19NO/c1-11(10-7-9(10)8-13)3-5-12(2)6-4-11/h8-10H,3-7H2,1-2H3 |

InChI Key |

JXLOHOKPUMOWNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a suitably substituted piperidine derivative, such as 1,4-dimethylpiperidine , which provides the necessary nitrogen-containing heterocyclic scaffold. The piperidine core is often prepared or obtained commercially and serves as the precursor for subsequent cyclopropanation.

Cyclopropanation Reaction

The core step involves introducing the cyclopropane ring onto the piperidine moiety. Several cyclopropanation methods are employed:

Carbene Transfer Reactions :

The most common method involves the use of diazocompounds (e.g., diazomethane or its derivatives) in the presence of metal catalysts such as copper or rhodium complexes. This approach facilitates the transfer of a carbene to the double bond or reactive site on the piperidine ring, forming the cyclopropane ring.Simmons–Smith Cyclopropanation :

This method employs diiodomethane and zinc-copper couple to generate a methylene carbene, which adds across olefinic bonds. It is particularly suitable for substrates with accessible double bonds.Metal-Catalyzed Cyclopropanation :

Transition metal catalysts, such as rhodium(II) or copper(I) complexes, can catalyze the addition of carbene precursors to piperidine derivatives, producing cyclopropane rings with high stereoselectivity.

Functionalization of the Cyclopropane

Post-cyclopropanation, the resulting cyclopropane ring is often functionalized to introduce the aldehyde group at the desired position. This involves oxidation or other functional group transformations.

Multi-Step Synthesis Pathway

Synthesis of Cyclopropane-Containing Intermediates

A typical route involves starting from cyclopropanecarboxylic acid derivatives . For example, cyclopropanecarbonyl chloride can be prepared from cyclopropanecarboxylic acid via chlorination with thionyl chloride, as described in patent literature.

Formation of the Piperidine-Cyclopropane Linkage

The key step involves coupling the cyclopropane fragment with the piperidine derivative:

Amide or Ketone Formation :

The acid chloride reacts with substituted piperidines or amines to form amides or ketones. For example, the use of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid with piperidine derivatives yields cyclopropyl piperidinyl ketones.Substituent Introduction :

Substituents such as methyl groups at specific positions (e.g., 1,4-dimethyl) are introduced via alkylation or substitution reactions prior to cyclopropanation.

Oxidation to the Aldehyde

The final step involves selective oxidation of the relevant functional group to generate the aldehyde:

Oxidation of Primary Alcohols or Precursors :

If a primary alcohol intermediate is present, oxidation using reagents like PCC (pyridinium chlorochromate) or Swern oxidation can convert it into the aldehyde.Direct Oxidation of the Cyclopropane Derivative :

In some cases, the cyclopropane ring bearing a side chain is oxidized directly under controlled conditions to yield the aldehyde.

Specific Synthesis Examples from Literature

| Method | Key Reagents & Conditions | Yield & Notes |

|---|---|---|

| Carbene Cyclopropanation | Diazomethane or diazocompounds + Rhodium or Copper catalysts | High stereoselectivity; yields vary based on substrate substitution |

| Cyclopropanecarboxylic Acid Derivatives | Cyclopropanecarbonyl chloride + piperidine derivatives | Yields around 55-92%; suitable for large-scale synthesis |

| Oxidation to Aldehyde | PCC or Swern oxidation | High selectivity; yields depend on substrate stability |

Notes on Reaction Conditions and Optimization

Temperature Control :

Cyclopropanation reactions are typically performed at low temperatures (0–25°C) to control selectivity and minimize side reactions.Solvent Choice :

Common solvents include dichloromethane, chloroform, or acetonitrile, chosen for their inertness and ability to dissolve reactants.Catalyst Loading :

Transition metal catalysts are used in catalytic amounts (1–5 mol%) but require careful handling to prevent decomposition.Purification Techniques : Post-reaction purification often involves column chromatography, recrystallization, or distillation, depending on the compound's properties.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carboxylic acid

Reduction: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-methanol

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring and piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropane/Piperidine Derivatives

Key Observations:

Core Structural Differences: The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol) compared to the cyclopentane analogs (3) and (4). This strain enhances reactivity, particularly in nucleophilic additions involving the carbaldehyde group.

Functional Group Impact :

- The carbaldehyde group in the target compound enables Schiff base formation or condensation reactions, which are absent in (3) and (4). This makes it a versatile precursor for synthesizing imine-linked ligands or pharmaceuticals.

- Compounds (3) and (4) feature bulky aryl/cyclohexyl groups, which may enhance lipophilicity and membrane permeability compared to the smaller carbaldehyde substituent .

The target compound’s stereochemical uniformity (if confirmed) could offer advantages in reproducibility for drug development.

Synthetic Challenges :

- The synthesis of (3) and (4) relied on classical cyclization and substitution methods, validated via IR, NMR, and mass spectroscopy . For the target compound, analogous techniques may require optimization due to cyclopropane’s instability under harsh conditions.

Biological Activity

2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde, with CAS number 2060057-45-4 and molecular formula CHNO, is a compound that has drawn attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has a molecular weight of 181.27 g/mol. Its structural characteristics include a piperidine ring and a cyclopropane moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2060057-45-4 |

| Molecular Formula | CHNO |

| Molecular Weight | 181.27 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including compounds similar to this compound, exhibit anticancer activity . For instance, certain piperidine-based compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of critical pathways such as NF-κB signaling . The structural features of these compounds enhance their interaction with protein binding sites, promoting their efficacy in cancer therapy.

Neuropharmacological Effects

The compound's potential in treating neurodegenerative diseases has also been explored. Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. This inhibition can lead to increased levels of acetylcholine in the brain, which is crucial for cognitive function . Furthermore, some studies highlight the antioxidant properties of these compounds, suggesting a multi-targeted approach in neuroprotection and cognitive enhancement.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the piperidine and cyclopropane structures significantly influence the biological activity of these compounds. For example, the presence of specific substituents on the piperidine ring can enhance binding affinity to target proteins involved in cancer progression and neurodegeneration .

Case Studies

- Cancer Cell Line Studies : A study demonstrated that a derivative of this compound exhibited superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests its potential as an effective anticancer agent .

- Neuroprotective Effects : Another investigation into piperidine derivatives revealed their capability to inhibit cholinesterases effectively while also displaying antioxidant activity. These findings support their use in developing treatments for Alzheimer's disease and other neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.